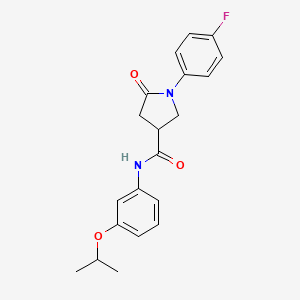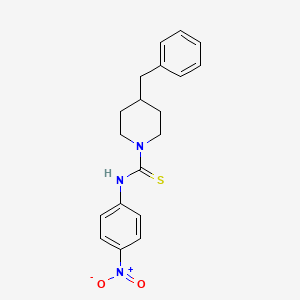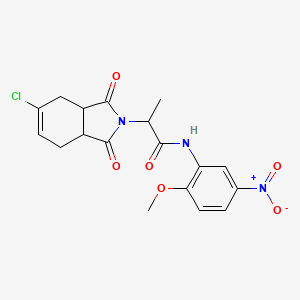![molecular formula C15H14N4O3S B4114036 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4114036.png)
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Overview
Description
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide, also known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a member of the thiosemicarbazone family of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, this compound can prevent cancer cells from replicating and proliferating, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant activity. This compound has also been shown to have a protective effect on the liver, suggesting that it may have potential applications in the treatment of liver diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide. One area of research that has received relatively little attention is the potential use of this compound in the treatment of viral infections. This compound has been shown to exhibit anti-viral activity against a number of different viruses, including HIV and herpes simplex virus. Another potential area of research is the development of this compound analogs with improved solubility and bioavailability. By optimizing the chemical structure of this compound, it may be possible to develop more potent and effective anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for cancer and other diseases.
Scientific Research Applications
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the activity of other anti-cancer agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)16-13(20)9-23-15-17-14(18-19-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSVQXSXGHSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)

![N-{1-[4-allyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4113974.png)

![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4113988.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114002.png)
![N-(3-ethoxypropyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4114011.png)

![N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4114022.png)

![tert-butyl 2-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4114042.png)
![N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4114058.png)
